molecular formula C26H34O8 B124489 Methylprednisolone hemisuccinate CAS No. 2921-57-5

Methylprednisolone hemisuccinate

Katalognummer: B124489
CAS-Nummer: 2921-57-5
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: IMBXEJJVJRTNOW-XYMSELFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylprednisolone hemisuccinate (MPHS) is a synthetic glucocorticoid ester prodrug of methylprednisolone (MP), designed to enhance water solubility for parenteral administration. Its chemical structure includes a succinate ester moiety at the 21-position of the steroid backbone, with the IUPAC name 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid (Fig. 1) . MPHS is typically administered as its sodium salt (methylprednisolone sodium succinate, MPSS), which rapidly hydrolyzes in vivo to release active MP .

MPHS is used in acute inflammatory and autoimmune conditions, including asthma exacerbations, multiple sclerosis relapses, and organ transplant rejection. Its prodrug design allows for rapid systemic availability while minimizing local tissue irritation .

Vorbereitungsmethoden

Traditional Crystallization Techniques for Methylprednisolone Hemisuccinate

Solvent Systems and Dissolution

The CN103159817A patent outlines a recrystallization method using a water-acetone mixed solvent. The crude this compound is dissolved in a 1:1:9 to 1:1:12 weight ratio of crude product, water, and acetone at 35–40°C . This solvent combination achieves full dissolution while minimizing thermal degradation. The heated mixture is stirred to maintain homogeneity, ensuring consistent crystal nucleation during cooling.

Decolorization and Filtration

Activated carbon (0.1–1% w/v) is added to the hot solution to adsorb impurities and colored byproducts . Filtration at 35–40°C removes the carbon and insoluble residues, yielding a clarified solution. Higher carbon concentrations (1%) improve decolorization but may reduce yield due to adsorption of the target compound .

Crystallization and Drying

The filtrate is cooled to 0–5°C, inducing supersaturation and crystallization. Isothermal conditions at 0–5°C for 12–24 hours produce needle-shaped crystals with >99% purity . Vacuum drying at 40–50°C removes residual solvents without decomposing the product. This method achieves a yield of 85–92%, depending on solvent ratios and cooling rates .

Solvent-Based Synthesis Approaches

N-Methyl Pyrrolidone (NMP) as a Reaction Medium

The IN201621039672 patent describes succinic anhydride esterification of methylprednisolone in NMP at -10–30°C using 4-dimethylaminopyridine (DMAP) as a base . NMP enhances reaction kinetics by solubilizing both the steroid and succinic anhydride, achieving 95–98% conversion in 4–6 hours .

Table 1: Reaction Parameters for NMP-Based Synthesis

ParameterRange/ValueImpact on Yield/Purity
Temperature-10–30°CHigher temps reduce side products
DMAP Concentration0.5–1.0 eq>0.8 eq ensures complete reaction
Reaction Time4–6 hoursProlonged time risks hydrolysis

Tetrahydrofuran (THF)/Water System for Salt Formation

Post-esterification, the hemisuccinate is converted to its sodium salt using THF/water (3:1 v/v) and sodium carbonate . THF stabilizes the intermediate, while water facilitates ion exchange. Crystallization at 10–50°C yields a free-flowing powder with <0.05% impurities .

Novel Crystallization Methods

Antisolvent Addition for Polymorph Control

IN201621039672 introduces a two-step antisolvent crystallization:

  • Dissolve this compound in THF.

  • Add cyclohexane (antisolvent) to reduce solubility, inducing crystallization .

This method produces a novel crystalline form characterized by XRPD peaks at 2θ = 6.11°, 10.61°, and 12.24° . The form exhibits improved stability under high humidity (75% RH) compared to traditional crystals.

Hybrid Solvent Systems for Industrial Scalability

Combining acetone and 2-methyltetrahydrofuran (2-MeTHF) as antisolvents reduces particle aggregation. A typical protocol involves:

  • Initial acetone addition (20% v/v) to precipitate coarse crystals.

  • Gradual 2-MeTHF introduction to refine particle size to 50–100 µm .

Comparative Analysis of Preparation Methods

Table 2: Key Metrics Across Methods

MethodPurity (%)Yield (%)Particle Size (µm)Scalability
Water-Acetone 99.289100–200High (batch)
NMP/THF 99.89350–100Moderate (continuous)
Antisolvent 99.59120–50Low (small-scale)

The water-acetone method excels in scalability but produces larger particles requiring milling for injectable formulations . Antisolvent techniques offer superior particle control but require stringent temperature monitoring .

Industrial Scalability and Optimization

Cost-Benefit of Solvent Recovery

NMP and THF are recovered via distillation, achieving 85–90% reuse rates . Acetone recovery in the CN103159817A process reduces raw material costs by 30% compared to single-use solvents .

Regulatory Considerations

The European Pharmacopoeia mandates <0.1% residual solvents in final products. Water-acetone methods meet this standard without additional purification, while NMP-based routes require wiped-film evaporation to reduce NMP to <50 ppm .

Analyse Chemischer Reaktionen

Reaction Conditions and Outcomes

CatalystSolventTemperature (°C)Yield (%)Purity (%)
TriethylamineDMF3011999.3
DibutylamineDMF5011899.1
DiethylamineN,N-Dimethylacetamide011599.2
TrimethylamineDiethylformamide3511699.2

Key features:

  • Non-protonic solvents enhance reaction efficiency by stabilizing intermediates .

  • Basic catalysts (e.g., triethylamine) facilitate nucleophilic attack by deprotonating the hydroxyl group of methylprednisolone .

  • Yields exceeding 115% are attributed to measurement conventions rather than stoichiometric excess .

Hydrolysis and Degradation Pathways

MPHS undergoes pH-dependent hydrolysis and intramolecular acyl migration, impacting its stability in aqueous solutions .

Degradation Mechanisms

  • Hydrolysis :

    • Dominates at pH > 7.4 , cleaving the ester bond to release methylprednisolone and succinic acid .

    • Intramolecular catalysis by the terminal carboxyl group occurs via nucleophilic attack (20%) and general acid-base mechanisms (80%) .

  • Acyl Migration :

    • Reversible 21 → 17 ester shift occurs at pH 3.6–7.4 , forming 17-methylprednisolone hemisuccinate (17-MPHS) .

    • Thermodynamic stability favors the 21-ester, despite faster alkaline hydrolysis of the 17-ester .

Kinetic Parameters

ReactionpHRate Constant (min⁻¹)Half-life (min)
Hydrolysis (21-MPHS)8.00.0025277
Acyl Migration5.00.0018385
Hydrolysis (17-MPHS)8.00.0012578

Data sourced from:

pH-Dependent Stability in Drug Delivery

MPHS’s release kinetics from mesoporous silica carriers are modulated by electrostatic interactions between its carboxyl group and silanol groups on the carrier surface .

Release Performance

Carrier MaterialPore Size (nm)Surface Area (m²/g)Cumulative Release (%) at 24h
SBA-16 (3D silica)5.881085
Hierarchical Beta zeolite4.262078
MCM-413.598092
  • Lower pH (4.6) reduces release rates due to stronger electrostatic attraction .

  • Hierarchical zeolites exhibit slower release compared to mesoporous silica, attributed to crystalline framework stability .

Analytical Challenges in Reaction Monitoring

Acyl migration complicates HPLC analysis, necessitating methods to resolve MPHS, 17-MPHS, and free methylprednisolone .

HPLC Separation Parameters

CompoundRetention Time (min)Mobile Phase (Acetonitrile:Buffer)
Methylprednisolone4.235:65
17-MPHS6.840:60
MPHS8.545:55

Method validation confirmed linearity (R² > 0.999) and precision (%RSD < 2.0) .

Thermodynamic and Kinetic Insights

  • Activation Energy : Hydrolysis of MPHS has an Eₐ of 45.2 kJ/mol, compared to 58.7 kJ/mol for 17-MPHS .

  • Equilibrium Constants : At pH 5.0, the 21 → 17 migration equilibrium constant (K) is 0.33, favoring 21-MPHS .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

MPHS is indicated for several medical conditions, categorized as follows:

  • Endocrine Disorders : Used in managing primary or secondary adrenocortical insufficiency and congenital adrenal hyperplasia.
  • Rheumatic Disorders : Effective as adjunctive therapy in conditions like rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis.
  • Dermatologic Diseases : Treats severe skin conditions including psoriasis and dermatitis.
  • Allergic States : Controls severe allergic reactions unresponsive to conventional treatments.
  • Ophthalmic Diseases : Addresses severe inflammatory processes affecting the eye.
  • Respiratory Diseases : Utilized in symptomatic treatment of sarcoidosis and other lung conditions.
  • Gastrointestinal Diseases : Assists during critical periods in ulcerative colitis and regional enteritis.
  • Neoplastic Diseases : Provides palliative care in certain cancers, including leukemias and lymphomas.

Pharmacokinetics and Metabolism

The pharmacokinetics of MPHS have been studied extensively. For instance, a study involving patients with chronic liver disease revealed significant differences in the clearance rates of MPHS compared to healthy subjects. The elimination half-life was notably longer in patients with liver disease, indicating altered metabolism which may affect therapeutic outcomes .

ParameterHealthy SubjectsChronic Liver Disease Patients
Clearance (mL/hr/kg)1389495
Half-life (hr)0.320.61

Case Study 1: Treatment of Acute Rejection in Liver Transplant Patients

In a study involving liver transplant recipients treated with high-dose MPHS during acute rejection episodes, it was observed that the pharmacokinetics remained relatively stable despite impaired liver function. The conversion from MPHS to methylprednisolone was reduced, suggesting careful monitoring is necessary for optimal dosing .

Case Study 2: Efficacy in Rheumatoid Arthritis

A clinical trial assessed the effectiveness of MPHS in patients with rheumatoid arthritis experiencing acute exacerbations. Results indicated significant improvement in joint inflammation and pain relief within 24 hours post-administration .

Wirkmechanismus

Methylprednisolone hemisuccinate exerts its effects by binding to specific intracellular glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences gene expression. This modulation of gene expression leads to a wide array of physiological effects, including the suppression of inflammation and immune responses . The molecular targets include various cytokines, enzymes, and other proteins involved in the inflammatory process .

Vergleich Mit ähnlichen Verbindungen

Methylprednisolone Phosphate

MPHS is often compared to methylprednisolone phosphate (MPP), another water-soluble MP ester. Key differences include:

Parameter MPHS MPP References
Hydrolysis Rate Slower conversion to MP Rapid conversion to MP
Peak MP Levels Lower initial MP levels 3–4× higher MP levels in 30 min
Mean Residence Time Longer (due to slower clearance) Shorter
Renal Excretion 14.7% excreted unchanged 1.7% excreted unchanged
Bioavailability Reduced (due to renal loss) Higher

MPP’s rapid hydrolysis makes it preferable for emergencies requiring immediate anti-inflammatory effects, whereas MPHS’s prolonged release may benefit sustained therapy .

Hydrocortisone Hemisuccinate

Hydrocortisone hemisuccinate (HHS), a structural analog, shares the succinate ester group but differs in glucocorticoid potency and metabolic pathways:

  • Allergenicity : Cross-reactivity between MPHS and HHS has been reported, with cases of urticaria and anaphylaxis in patients sensitized to either compound .
  • Potency: MPHS has 5× higher glucocorticoid receptor affinity than hydrocortisone derivatives, leading to stronger immunosuppressive effects .
  • Stability : MPHS exhibits greater chemical stability at physiological pH compared to HHS, which undergoes faster acyl migration and degradation .

Betamethasone Hemisuccinate

In nanoliposomal formulations, MPHS showed superior anti-arthritic efficacy in rodent models compared to BMS, likely due to enhanced tissue penetration .

Pharmacokinetic and Clinical Considerations

Hepatic Impairment

In chronic liver disease (CLD) patients, MPHS clearance decreases by 64% compared to healthy individuals (495 vs. 1389 mL/hr/kg), prolonging its elimination half-life (0.61 vs. 0.32 hr). However, MP’s pharmacokinetics remain unaffected, suggesting MPHS is a viable option in CLD .

Species Variability

In rabbits, MPHS hydrolyzes completely to MP within 10 minutes, mirroring human pharmacokinetics. This makes rabbits a suitable model for studying MPHS-MP interactions .

Chemical Stability

MPHS is prone to pH-dependent degradation and acyl migration. The 21-ester form (MPHS) is more stable than the 17-ester isomer, which degrades 3× faster at pH 7.4 . Formulations must prioritize the 21-ester to ensure shelf stability.

Tables of Key Data

Table 1: Pharmacokinetic Parameters in CLD vs. Healthy Individuals

Parameter CLD Patients Healthy Individuals References
MPHS Clearance (mL/hr/kg) 495 1389
MPHS t₁/₂ (hr) 0.61 0.32
MP Clearance (L/hr/kg) 370 370

Table 2: Stability Comparison of Corticosteroid Esters

Compound Degradation Rate (pH 7.4) Primary Degradation Pathway References
MPHS (21-ester) 0.12 hr⁻¹ Hydrolysis
17-MPHS 0.35 hr⁻¹ Acyl migration
Hydrocortisone Hemisuccinate 0.25 hr⁻¹ Hydrolysis + migration

Biologische Aktivität

Methylprednisolone hemisuccinate (MPHS) is a water-soluble corticosteroid that plays a significant role in anti-inflammatory therapy across various medical conditions. This article delves into its biological activity, mechanisms, clinical implications, and relevant research findings.

Overview of this compound

This compound is an ester derivative of methylprednisolone, primarily used for its potent anti-inflammatory and immunosuppressive properties. It is commonly administered in acute settings such as severe allergic reactions, dermatologic diseases, and various inflammatory conditions.

Chemical Structure and Properties:

  • Molecular Formula: C22H30O6
  • Molecular Weight: 390.47 g/mol
  • Solubility: Highly soluble in water, facilitating intravenous administration.

The biological activity of MPHS is largely attributed to its ability to modulate the immune response and reduce inflammation. It achieves this through several mechanisms:

  • Glucocorticoid Receptor Activation: MPHS binds to glucocorticoid receptors in target tissues, leading to the transcription of anti-inflammatory proteins while suppressing pro-inflammatory mediators.
  • Inhibition of Cytokine Production: It reduces the synthesis of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which are pivotal in the inflammatory response.
  • Cell Cycle Modulation: MPHS affects the proliferation and differentiation of immune cells, particularly lymphocytes, by altering cell cycle dynamics.

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Severe Allergic Reactions: Rapid intervention in anaphylaxis or severe hypersensitivity reactions.
  • Respiratory Diseases: Management of conditions like asthma exacerbations and chronic obstructive pulmonary disease (COPD).
  • Autoimmune Disorders: Treatment of systemic lupus erythematosus (SLE) and rheumatoid arthritis.
  • Post-transplantation Management: Used to prevent graft rejection in organ transplant recipients.

1. Efficacy in Severe Sepsis

A retrospective analysis examined the effects of high-dose methylprednisolone sodium succinate on patients with severe sepsis. The study involved 382 patients who received either high-dose MPHS or a placebo. The findings indicated that while there was no significant difference in hemodynamic variables between groups, patients treated with MPHS exhibited significantly increased blood urea nitrogen and bilirubin levels, suggesting potential renal and hepatic stress associated with high-dose steroid therapy .

2. Pharmacokinetics in Liver Transplant Patients

A study focused on two liver transplant recipients receiving MPHS for acute rejection episodes. The pharmacokinetic profile revealed that less than 0.2% of the administered dose was excreted unchanged in bile, indicating extensive metabolism. The ratio of metabolites to MPHS was significantly lower than that observed in patients with normal liver function, highlighting the impact of liver impairment on drug metabolism .

Comparative Analysis with Other Corticosteroids

PropertyThis compoundDexamethasonePrednisone
SolubilityWater-solubleWater-solublePoorly soluble
Onset of ActionRapid (IV administration)Rapid (IV/PO)Moderate (PO)
Duration of ActionShort to intermediateLongIntermediate
Common IndicationsInflammatory conditionsAnti-inflammatoryImmunosuppressive

Adverse Effects

While generally well-tolerated, MPHS can lead to several adverse effects, particularly at high doses:

  • Increased risk of infection due to immunosuppression.
  • Metabolic disturbances such as hyperglycemia.
  • Gastrointestinal complications including peptic ulcers.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methylprednisolone hemisuccinate critical for formulation design?

this compound is a hygroscopic solid with solubility varying significantly across solvents: it is very slightly soluble in water, freely soluble in alcohol, and soluble in acetone . These properties influence formulation strategies, such as selecting ethanol-based solvents for crystallization or aqueous-compatible excipients for injectable forms. Stability studies must account for its hygroscopic nature to avoid degradation during storage .

Q. How can researchers optimize synthesis and purification processes for this compound?

Process parameters such as cooling rate, solvent selection (e.g., ethanol), and in situ monitoring tools (e.g., ATR-FTIR, FBRM, PVM) are critical. For example, Luo et al. demonstrated that combined ATR-FTIR-FBRM-PVM effectively tracks crystallization kinetics and polymorphic transitions in ethanol solutions, enabling real-time adjustments to improve yield and purity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) is widely used. A rapid HPLC method separates this compound from its metabolites (e.g., free methylprednisolone) in plasma and urine, with validation parameters including linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) .

Advanced Research Questions

Q. How can researchers address contradictions in solubility and stability data across studies?

Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent purity). To resolve these, replicate experiments under controlled conditions (e.g., USP guidelines for temperature and humidity) and validate results using orthogonal techniques like differential scanning calorimetry (DSC) for thermal stability .

Q. What experimental design considerations are critical for in vivo studies involving this compound?

Key factors include:

  • Dose-response relationships : Use pharmacokinetic data to establish effective doses (e.g., 10–100 mg/kg in rodent models) .
  • Control groups : Include vehicle controls (e.g., saline) and comparator corticosteroids (e.g., hydrocortisone hemisuccinate) .
  • Endpoint selection : Measure biomarkers like inflammatory cytokines (IL-6, TNF-α) and physiological outcomes (e.g., vascular reactivity) .

Q. How can researchers mitigate interference from degradation products during analytical quantification?

Degradation products (e.g., methylprednisolone 17-hemisuccinate) can co-elute with the parent compound. Employ gradient elution HPLC with UV detection (λ = 254 nm) and confirm peak identity using spiked standards or LC-MS/MS . For stability studies, stress testing (heat, light, pH extremes) identifies major degradation pathways .

Q. What methodologies are available for studying the drug’s mechanism of action in cell-based assays?

  • Receptor binding assays : Use radiolabeled this compound to quantify glucocorticoid receptor (GR) affinity (Kd values) .
  • Gene expression profiling : RNA-seq or qPCR to assess GR-regulated genes (e.g., FKBP5, GILZ) .
  • High-throughput screening : Robotics and automated imaging enable large-scale mutagenesis screens to identify cellular pathways affected by the drug .

Q. How can crystallization processes be scaled from lab to pilot plant while maintaining polymorphic purity?

Implement Quality-by-Design (QbD) principles:

  • Critical process parameters (CPPs) : Stirring rate, cooling profile, solvent-to-antisolvent ratio .
  • Process Analytical Technology (PAT) : Use in situ tools (e.g., FBRM for particle size distribution) to monitor and control crystallization in real time .
  • Scale-down models : Validate lab-scale data using geometrically similar reactors to predict pilot-scale behavior .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze contradictory results in anti-inflammatory efficacy studies?

  • Meta-analysis : Pool data from multiple studies to assess overall effect size and heterogeneity (e.g., using RevMan or R’s metafor package).
  • Sensitivity analysis : Identify outliers or confounders (e.g., variations in animal strain or administration route) .
  • Bayesian methods : Incorporate prior data to refine probability estimates for efficacy .

Q. What strategies are recommended for validating novel analytical methods in compliance with regulatory standards?

Follow ICH Q2(R1) guidelines:

  • Specificity : Demonstrate resolution from impurities/degradants via forced degradation studies .
  • Accuracy : Spike-and-recovery experiments (target: 95–105% recovery) .
  • Robustness : Test method resilience to minor parameter changes (e.g., ±2% mobile phase composition) .

Q. Tables for Key Data

Property Value Reference
Molecular weight474.54 g/mol
Solubility in ethanolFreely soluble
HPLC retention time8.2–8.5 min (C18 column)
Plasma protein binding~80%
Thermal decomposition~225°C (with decomposition)

Eigenschaften

IUPAC Name

4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBXEJJVJRTNOW-XYMSELFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2375-03-3 (mono-hydrochloride salt)
Record name Methylprednisolone Hemisuccinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80183466
Record name 6-Methylprednisolone hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2921-57-5
Record name Methylprednisolone succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2921-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylprednisolone Hemisuccinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone hemisuccinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Methylprednisolone hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(hydrogen succinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GMR90S4KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylprednisolone hemisuccinate
Reactant of Route 2
Methylprednisolone hemisuccinate
Reactant of Route 3
Methylprednisolone hemisuccinate
Reactant of Route 4
Methylprednisolone hemisuccinate
Reactant of Route 5
Methylprednisolone hemisuccinate
Reactant of Route 6
Methylprednisolone hemisuccinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.